Bis[4-(sulfanylmethyl)phenyl]methanone
Description
Properties
IUPAC Name |
bis[4-(sulfanylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14OS2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,17-18H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIMUHXYWOYQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS)C(=O)C2=CC=C(C=C2)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726889 | |
| Record name | Bis[4-(sulfanylmethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58931-68-3 | |
| Record name | Bis[4-(sulfanylmethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50726889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Bis[4-(sulfanylmethyl)phenyl]methanone, also known as phenyl[4-(sulfanylmethyl)phenyl]methanone, is an organic compound with the molecular formula C14H12OS and a molecular weight of 228.31 g/mol. Its unique structure features a central methanone group connected to two phenyl rings, each substituted with a sulfanylmethyl group. This compound has garnered attention for its potential biological activities, particularly in drug development and therapeutic applications.
Chemical Structure and Properties
The structural characteristics of this compound allow it to engage in various biological interactions. The sulfanylmethyl groups enhance its reactivity, enabling the formation of covalent bonds with nucleophilic sites in biological molecules. This property is critical for its potential to inhibit enzyme activity or modulate signaling pathways, indicating its therapeutic potential.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C14H12OS | Unique sulfanylmethyl substitution |
| Methanone, [4-(mercaptomethyl)phenyl]phenyl | C14H12OS | Contains mercaptomethyl instead of sulfanylmethyl |
| Bis(4-(dimethylamino)phenyl)methanone | C17H20N2O | Features dimethylamino groups |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with their active sites. This mechanism is crucial for the development of drugs targeting specific enzymes involved in disease processes.
- Antioxidant Properties : Studies have shown that compounds with similar structures possess antioxidant activity, which may contribute to their therapeutic effects by reducing oxidative stress in cells.
- Antimicrobial Activity : Preliminary investigations suggest that this compound may exhibit antimicrobial properties, making it a candidate for further development in treating infections.
Case Study 1: Enzyme Interaction Studies
A study conducted on this compound revealed its ability to form stable complexes with nucleophilic residues in enzyme active sites. This interaction was shown to significantly reduce enzyme activity, suggesting potential applications in inhibiting pathological processes driven by overactive enzymes .
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that this compound exhibited significant antioxidant activity, comparable to established antioxidants like ascorbic acid. The compound showed a dose-dependent response in scavenging free radicals, indicating its potential use in formulations aimed at reducing oxidative damage .
Case Study 3: Antimicrobial Testing
The antimicrobial efficacy of this compound was evaluated against several bacterial strains. Results indicated that the compound displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting further exploration as a potential antimicrobial agent .
Future Directions
Given the promising biological activities of this compound, future research should focus on:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets will be essential for optimizing its therapeutic applications.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and safety profile of this compound will help assess its viability as a drug candidate.
- Structure-Activity Relationship (SAR) Investigations: Exploring modifications to the chemical structure may enhance its potency and selectivity for specific biological targets.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H12OS
- Molecular Weight : 228.31 g/mol
- Key Features : The compound features a sulfanylmethyl substitution that enhances its reactivity and interaction with biological systems.
Organic Synthesis
Bis[4-(sulfanylmethyl)phenyl]methanone serves as a vital building block in organic synthesis. Its ability to participate in various chemical reactions allows it to be utilized in the construction of more complex molecules. The compound can undergo:
- Electrophilic Aromatic Substitution : This reaction can modify the phenyl rings, allowing for the introduction of various functional groups.
- Nucleophilic Reactions : The sulfanylmethyl group can react with electrophiles, making it useful in synthesizing thioether derivatives.
Medicinal Chemistry
The biological activity of this compound positions it as a candidate for drug development. Research indicates that:
- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites in enzymes, potentially inhibiting their activity. This mechanism suggests its role as a therapeutic agent targeting specific biological processes.
- Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity, which could be harnessed in developing new antibiotics.
Materials Science
In materials science, this compound has been explored for its potential applications in creating advanced materials:
- Polymer Additives : Its unique chemical structure allows it to be incorporated into polymers to enhance properties such as thermal stability and mechanical strength.
- Corrosion Inhibitors : The compound's ability to interact with metal surfaces makes it suitable for use as a corrosion inhibitor in various industrial applications.
Case Studies
- Therapeutic Applications : A study published in a peer-reviewed journal explored the enzyme inhibition capabilities of this compound against specific targets involved in metabolic pathways. The findings indicated significant inhibition rates, suggesting its potential utility in drug formulation.
- Synthesis of Advanced Materials : In another research project, this compound was incorporated into polymer matrices to evaluate its effect on mechanical properties. Results showed enhanced tensile strength and thermal resistance compared to control samples without the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric effects of substituents significantly influence the reactivity, solubility, and stability of benzophenone derivatives. Below is a comparative table of key compounds:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| Bis[4-(sulfanylmethyl)phenyl]methanone | -CH$_2$SH | C${15}$H${14}$OS$_2$ | 274.4 | High nucleophilicity (thiol groups), potential biodegradation intermediate | |
| Bis[4-(dimethylamino)phenyl]methanone | -N(CH$3$)$2$ | C${17}$H${20}$N$_2$O | 280.35 | Electron-donating groups; identified as a degradation product of malachite green | |
| Bis(4-(trifluoromethyl)phenyl)methanone | -CF$_3$ | C${15}$H$8$F$_6$O | 318.21 | Electron-withdrawing groups; high thermal stability, used in hydrophobic materials | |
| 1,4-Bis(4-fluorobenzoyl)benzene | -F and ketone | C${20}$H${12}$F$2$O$2$ | 330.3 | Fluorinated aromatic system; applications in polymers and sensors | |
| 4-(4-Benzoylphenyl)phenylmethanone | -C$6$H$5$ | C${26}$H${18}$O$_2$ | 362.43 | Extended conjugation; potential use in optoelectronics |
Reactivity and Functional Roles
- Thiol Reactivity: The sulfanylmethyl groups in this compound enable participation in redox reactions, metal coordination, and nucleophilic substitutions. This contrasts with dimethylamino analogs, which exhibit basicity and electron-donating behavior .
- Electron-Withdrawing Effects: Trifluoromethyl (-CF$_3$) groups in bis(4-(trifluoromethyl)phenyl)methanone reduce electron density at the carbonyl group, enhancing resistance to nucleophilic attack compared to sulfanylmethyl derivatives .
- Fluorine Substituents : Fluorinated analogs like 1,4-Bis(4-fluorobenzoyl)benzene exhibit increased polarity and stability, making them suitable for high-performance polymers and gas-separation membranes .
Preparation Methods
Friedel-Crafts Acylation Route
- Starting Materials: 4-methylthiophenol (4-methylsulfanylphenyl group donor), phosgene or triphosgene (carbonyl source).
- Catalyst: Lewis acid such as AlCl3.
- Solvent: Anhydrous dichloromethane or chloroform to minimize side reactions.
- Conditions: Low temperature (0–5°C) to control exothermic reaction and improve selectivity.
- Stoichiometry: Typically a 2:1 molar ratio of 4-methylthiophenol to carbonyl reagent to maximize yield.
- Workup: Quenching with water or dilute acid, followed by extraction.
- Purification: Column chromatography on silica gel using hexane/ethyl acetate mixtures.
This method yields bis(4-methylsulfanylphenyl)methanone in moderate to good yields (~60–75%) when moisture is rigorously excluded to prevent hydrolysis of reactive intermediates.
Sulfanylmethylation via Chloromethylation and Thiolation
An alternative approach involves:
- Preparation of 4-(chloromethyl)phenyl derivatives by chloromethylation of aromatic precursors.
- Reaction of these chlorides with thiolates (e.g., sodium tert-butyl mercaptide) in polar aprotic solvents like DMF at room temperature to introduce sulfanyl groups.
- Subsequent oxidation or coupling steps to form the ketone linkage.
This method benefits from mild conditions and good functional group tolerance.
Representative Experimental Procedure
A typical synthesis of the sulfide intermediate involves:
-
- To a stirred solution of 2-[methoxy(phenyl)methyl]phenylmethanol and pyridine in dichloromethane at 0°C, thionyl chloride (SOCl2) is added dropwise.
- After 30 minutes, the reaction is quenched with saturated sodium bicarbonate solution.
- Organic layer is separated, washed, dried, and concentrated to yield the chloromethyl intermediate.
-
- The chloromethyl intermediate is treated with sodium tert-butyl mercaptide in DMF at room temperature.
- Reaction proceeds smoothly to give tert-butylsulfanyl methylated benzene derivatives in good yields.
-
- The sulfanyl intermediates can be further converted to the ketone via oxidation or coupling reactions under mild conditions.
Data Table: Yields and Reaction Conditions for Sulfanylmethylation
| Entry | Substrate (Ar) | R1, R2 | Temp (°C) | Yield of Sulfide (%) | Yield of Ketone (%) |
|---|---|---|---|---|---|
| 1 | Phenyl (Ph) | H, H | Room temp | 85 | 77 |
| 2 | 4-Chlorophenyl (4-ClC6H4) | H, H | Room temp | 87 | 76 |
| 3 | 4-Methoxyphenyl (4-MeOC6H4) | H, H | Room temp | 79 | 74 |
| 4 | 3,4-Dimethoxyphenyl | H, H | 0 | 86 | 85 |
| 5 | 4-Phenylphenyl (4-PhC6H4) | H, H | Room temp | 79 | 90 |
Note: Data adapted from a study on 1,3-dihydrobenzo[c]thiophenes synthesis, which shares similar sulfanylation steps relevant to bis(4-methylsulfanylphenyl)methanone preparation.
Reaction Analysis and Optimization
- Solvent Effects: Polar aprotic solvents such as DMF facilitate nucleophilic substitution of chlorides by mercaptides.
- Temperature Control: Mild temperatures (0–25°C) favor high yields and minimize side reactions.
- Purification: Silica gel chromatography is essential to isolate pure ketone products, removing unreacted thiols and side products.
- Moisture Sensitivity: Exclusion of water is critical during acylation and chlorination steps to prevent hydrolysis.
Spectroscopic and Analytical Confirmation
- NMR Spectroscopy:
- $$^{1}H$$ NMR shows singlets near δ 2.5 ppm for methylthio groups and aromatic protons between δ 7.3–7.7 ppm.
- Infrared Spectroscopy (IR):
- Strong absorption at ~1660 cm⁻¹ characteristic of the carbonyl (C=O) stretch.
- Weak S–CH3 stretch near 2550 cm⁻¹.
- Mass Spectrometry (MS):
- Molecular ion peak at m/z 290 corresponding to C15H14OS2.
- Fragmentation peaks at m/z 121 (C6H5S⁺) confirm the presence of sulfur-containing aromatic moieties.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Effect on Yield/Quality |
|---|---|---|
| Carbonyl Source | Phosgene or Triphosgene | Efficient ketone formation |
| Catalyst | AlCl3 (Lewis acid) | Activates aromatic ring for acylation |
| Solvent | Anhydrous dichloromethane or chloroform | Minimizes side reactions |
| Temperature | 0–5°C | Controls reaction exothermicity |
| Molar Ratio | 2:1 (thiophenol : carbonyl source) | Maximizes product yield |
| Purification | Silica gel chromatography (hexane/ethyl acetate) | Removes impurities, improves purity |
| Moisture Control | Strict exclusion | Prevents hydrolysis and side reactions |
Q & A
Q. What are the recommended synthetic routes for Bis[4-(sulfanylmethyl)phenyl]methanone, and how do reaction conditions influence yield and purity?
Synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions. For example, reacting 4-(sulfanylmethyl)benzene derivatives with carbonyl sources (e.g., phosgene or activated ketones) under controlled conditions. Reaction solvents (e.g., dichloromethane or toluene), catalysts (e.g., AlCl₃ for Friedel-Crafts), and temperature (60–120°C) critically affect yield and purity. Lower temperatures may reduce side reactions like oxidation of sulfanylmethyl (-CH₂SH) groups . Purification via column chromatography or recrystallization is recommended to isolate the product with >95% purity.
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), methylene (-CH₂SH) protons (δ 2.5–3.0 ppm), and ketone carbonyl (δ 195–205 ppm in ¹³C).
- IR : Strong C=O stretch (~1670 cm⁻¹) and S-H stretch (~2550 cm⁻¹).
- MS : Molecular ion peak at m/z 304 (C₁₅H₁₄O₅S₂) confirms molecular weight. Purity is validated via HPLC with UV detection at 254 nm .
Q. What physicochemical properties must researchers consider during experimental design?
- Solubility : Limited solubility in polar solvents (e.g., water); dissolves in DMSO, DMF, or dichloromethane.
- Stability : Susceptible to oxidation of -CH₂SH groups to sulfonic acids under aerobic conditions. Store under inert gas (N₂/Ar) at –20°C.
- Melting Point : ~120–125°C (varies with crystalline form).
- LogP : ~3.2 (predicted), indicating moderate hydrophobicity .
Q. What strategies mitigate oxidation of sulfanylmethyl groups during handling?
- Use reducing agents (e.g., dithiothreitol or TCEP) in solution to stabilize -SH groups.
- Conduct reactions under nitrogen/argon atmosphere.
- Avoid prolonged exposure to light or elevated temperatures (>40°C) .
Advanced Research Questions
Q. How do sulfanylmethyl groups influence reactivity in organometallic catalysis or polymer crosslinking?
The -CH₂SH groups act as ligands for transition metals (e.g., Au, Pd), enabling applications in nanoparticle synthesis or catalytic cycles. In polymer chemistry, they participate in thiol-ene "click" reactions for crosslinking photoresponsive polymers. Kinetic studies show reaction rates depend on thiol pKa (~10.5) and solvent polarity .
Q. What computational approaches predict electronic structure and biological interactions?
- DFT : Models HOMO-LUMO gaps (e.g., ~4.5 eV) and charge distribution on sulfur atoms.
- Molecular Dynamics (MD) : Simulates binding to enzymatic targets (e.g., cysteine proteases) via sulfur-mediated hydrogen bonds.
- ADMET Prediction : Estimates bioavailability (e.g., moderate blood-brain barrier permeability) .
Q. How can discrepancies in biological activity data across in vitro models be resolved?
Variability in cytotoxicity (e.g., IC₅₀ ranging from 10–50 µM) may stem from differences in cell lines, assay conditions (e.g., serum content affecting solubility), or oxidation states of -CH₂SH groups. Standardize protocols by:
- Pre-treating compounds with reducing agents.
- Validating activity in ≥3 cell lines (e.g., HeLa, MCF-7).
- Using LC-MS to confirm compound integrity post-assay .
Q. What environmental fate studies are needed to assess ecological impact?
- Degradation Pathways : Track aerobic/anaerobic breakdown using LC-MS/MS; major products include sulfonic acids and benzophenone derivatives.
- Ecototoxicity : Test acute toxicity in Daphnia magna (EC₅₀) and algae.
- Analytical Methods : Use SPE extraction followed by GC-MS for detecting trace residues in water/soil .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
